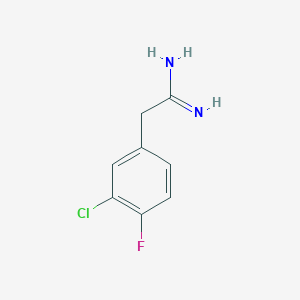
2-(3-Chloro-4-fluorophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3-Chloro-4-fluorophenyl)ethanimidamide can involve several methods. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of commercially available fluorinated pyridines with sodium methoxide and subsequent reactions with palladium catalysts .
Chemical Reactions Analysis
2-(3-Chloro-4-fluorophenyl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and chlorinated groups contribute to its reactivity and selectivity, allowing it to interact with various biological and chemical systems .
Comparison with Similar Compounds
2-(3-Chloro-4-fluorophenyl)ethanimidamide can be compared with other similar compounds, such as:
2-(4-Fluorophenoxy)ethanimidamide hydrochloride: This compound has a similar structure but with a different substituent group.
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
1260816-08-7 |
|---|---|
Molecular Formula |
C8H8ClFN2 |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8ClFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12) |
InChI Key |
KNYKCZDYIOOUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















